molecular formula C8H7BrF3NO B2608158 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline CAS No. 694514-19-7

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline

Cat. No.: B2608158
CAS No.: 694514-19-7
M. Wt: 270.049
InChI Key: NUFDHHXRRSOFSF-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted anilines or biaryl compounds .

Scientific Research Applications

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is used in several scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of bioactive compounds for studying biological processes.

    Medicine: As an intermediate in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known for their biological activity.

    Industry: Used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a bromine atom and a trifluoromethyl group makes it particularly useful in coupling reactions and as a precursor for more complex molecules .

Properties

IUPAC Name

2-bromo-5-methoxy-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDHHXRRSOFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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